N,N-Bis(2-iodoethyl)methanesulfonamide
Description
N,N-Bis(2-iodoethyl)methanesulfonamide (CAS: 473-49-4) is a sulfonamide derivative with the molecular formula C₅H₁₁I₂NO₂S and a molar mass of 403.02 g/mol . Structurally, it features a methanesulfonamide core substituted with two 2-iodoethyl groups on the nitrogen atom. Such properties are critical in organic synthesis, particularly in cross-coupling reactions or as intermediates in pharmaceutical development.
Properties
CAS No. |
473-49-4 |
|---|---|
Molecular Formula |
C5H11I2NO2S |
Molecular Weight |
403.02 g/mol |
IUPAC Name |
N,N-bis(2-iodoethyl)methanesulfonamide |
InChI |
InChI=1S/C5H11I2NO2S/c1-11(9,10)8(4-2-6)5-3-7/h2-5H2,1H3 |
InChI Key |
FPKLDZIWQICHSX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CCI)CCI |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Reactivity Differences
Iodoethyl vs. Hydroxyethyl Substituents :
The 2-iodoethyl groups in the target compound enhance its electrophilicity compared to the 2-hydroxyethyl groups in N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide (). Iodine’s polarizability and weaker C–I bond (vs. C–OH) make the former more reactive in alkylation or nucleophilic substitution reactions . In contrast, the hydroxyethyl derivative exhibits intramolecular hydrogen bonding (O–H···O), stabilizing its structure and limiting reactivity .- Iodoethyl vs. However, iodine’s larger atomic radius and lower bond dissociation energy may render the iodoethyl compound more reactive under certain conditions.
- Aromatic vs. Aliphatic Sulfonamides: N-(8-Quinolinyl)methanesulfonamide () incorporates an aromatic quinoline moiety, enabling π-π stacking and metal chelation in enzyme inhibition. This contrasts with the purely aliphatic structure of the target compound, which lacks such binding motifs.
Physicochemical Properties
Melting Points :
The hydroxyethyl derivative exhibits a high melting point (258°C) due to hydrogen-bonded crystalline networks . In contrast, the iodoethyl and bromoethyl analogs likely have lower melting points, though data are unavailable.Solubility and Stability : Hydroxyethyl sulfonamides are water-soluble and stable under ambient conditions, whereas iodoethyl derivatives may decompose upon exposure to light or heat, releasing iodine . Bromoethyl analogs are similarly moisture-sensitive .
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